1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine
Description
Properties
IUPAC Name |
(4-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-5-2-3-6-8(5)7(4-9)11-10-6/h5H,2-4,9H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTVKVDUCUQWSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C1C(=NN2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 3a: Hydroxymethylation
The pyrazole intermediate undergoes electrophilic substitution with formaldehyde in acetic acid, forming 3-hydroxymethyl-4-methylcyclopentapyrazole. Yields range from 70–85%, with excess formaldehyde (>2 equiv.) critical for completion.
Step 3b: Conversion to Methanamine
The hydroxymethyl group is transformed into an amine via Curtius rearrangement or reductive amination . A robust method involves:
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Treating 3-hydroxymethyl derivative with thionyl chloride to form the chloromethyl intermediate.
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Reacting with aqueous ammonia in THF at 0°C to yield the primary amine.
| Parameter | Condition | Yield (%) | Side Products |
|---|---|---|---|
| Chlorinating Agent | SOCl | 90 | <5% |
| Amine Source | NH (aq.) | 78 | |
| Solvent | THF |
Catalytic Hydrogenation for Saturation
Saturation of the cyclopentene ring to form the tetrahydro derivative is achieved via palladium-catalyzed hydrogenation . Using 10% Pd/C in methanol under 3 atm H, the reaction completes within 4 hours. Key considerations include:
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Catalyst Loading : 5 wt% Pd/C minimizes over-reduction.
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Solvent Polarity : Methanol enhances hydrogen solubility vs. ethyl acetate.
Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, THF) improve methylation yields but require stringent drying. Protic solvents (ethanol, methanol) favor cyclization steps.
Temperature Control
Low temperatures (0–5°C) during amination suppress imine byproducts, while higher temperatures (50–80°C) accelerate cyclization.
Catalytic Systems
Copper catalysts (e.g., CuI) enable radical-mediated C–H activation for late-stage functionalization, though applicability to methanamine synthesis remains exploratory.
Analytical Validation
Nuclear Magnetic Resonance (NMR)
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H NMR : Methyl groups resonate at δ 1.2–1.4 ppm; methanamine protons appear as a triplet at δ 2.8–3.1 ppm (J = 6 Hz).
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C NMR : Cyclopentane carbons appear at 25–35 ppm; pyrazole C3 (methanamine) at 45 ppm.
High-Performance Liquid Chromatography (HPLC)
Chemical Reactions Analysis
Types of Reactions
1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce more saturated compounds. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme interactions and metabolic pathways.
Medicine: As a potential lead compound for drug development.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be inferred from the provided evidence, which includes cyclopentane-containing pesticides. Below is a detailed comparison based on molecular features, functional groups, and known applications:
Structural and Functional Group Analysis
Key Observations :
- Heterocyclic Core: Unlike metconazole and triticonazole (triazole derivatives), the target compound contains a pyrazole ring. Pyrazoles are known for their versatility in binding to biological targets, often influencing selectivity and potency .
- Side Chain Differences: The methanamine group in the target compound contrasts with the hydroxyl and triazole groups in metconazole/triticonazole.
- Substituent Effects : The methyl group at the 4-position in the target compound could enhance steric stability, similar to the chlorophenyl groups in metconazole, which improve target-site binding in fungi .
Physicochemical Properties
Implications : The lower logP of the target compound suggests reduced membrane permeability compared to triazole fungicides, which rely on lipophilicity for fungal cell entry. However, its amine group could facilitate solubility in acidic environments, a trait leveraged in systemic agrochemicals .
Biological Activity
1,4,5,6-Tetrahydro-4-methyl-3-cyclopentapyrazole methanamine (CAS: 1211596-38-1) is a cyclic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
- Molecular Formula : C₈H₁₃N₃
- Molecular Weight : 151.20 g/mol
- Structure : The compound features a cyclopentapyrazole core, which is significant for its interaction with biological targets.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit certain enzyme activities related to cancer progression and inflammation.
- Modulation of Signaling Pathways : It appears to interact with signaling pathways involved in cell proliferation and apoptosis, particularly through modulation of the NF-kB pathway, which is crucial in cancer biology .
Biological Activity and Efficacy
Research findings indicate that this compound exhibits various biological activities:
Anticancer Activity
In vitro studies have shown that this compound can reduce the viability of cancer cell lines by inducing apoptosis. The following table summarizes key findings from recent studies:
| Study Reference | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction | |
| HeLa (Cervical Cancer) | 12.8 | NF-kB pathway inhibition |
Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties in animal models. It was effective in reducing markers of inflammation in induced models of arthritis.
Case Studies
Pharmacokinetics and Safety Profile
Pharmacokinetic studies are necessary to understand the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound. Initial assessments indicate favorable properties for oral bioavailability and blood-brain barrier permeability. However, comprehensive toxicological evaluations are still required to establish safety profiles.
Q & A
Q. Table 2: Common Data Contradictions and Mitigation Strategies
Methodological Best Practices
- Experimental Design : Prioritize CRDC-aligned frameworks (e.g., RDF2050112 for reactor scalability) and integrate DoE to reduce resource expenditure .
- Data Integrity : Use encrypted laboratory information management systems (LIMS) to ensure traceability and prevent data breaches .
- Theoretical Integration : Align empirical findings with mechanistic models (e.g., transition state theory) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
